

Cemsidomide's High-Affinity Embrace of Cereblon: A Technical Deep Dive

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Compound of Interest

Compound Name: Cemsidomide

Cat. No.: B12406830

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Watertown, MA – December 15, 2025 – **Cemsidomide** (formerly CFT7455), an investigational novel IKZF1/3 degrader, demonstrates a remarkably high binding affinity for its target E3 ligase substrate receptor, Cereblon (CRBN). This potent interaction is the critical first step in its mechanism of action as a "molecular glue," leading to the targeted degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are key drivers in multiple myeloma and non-Hodgkin's lymphomas.[1] This technical guide provides an in-depth analysis of the binding affinity of **cemsidomide** to CRBN, detailing the quantitative data, experimental methodologies, and the downstream signaling implications for researchers and drug development professionals.

Cemsidomide, a monofunctional degradation activating compound (MonoDAC™), leverages the ubiquitin-proteasome system to selectively eliminate IKZF1 and IKZF3.[2] Its high-affinity and selective binding to CRBN initiates a cascade of events that ultimately results in the destruction of these cancer-driving proteins.

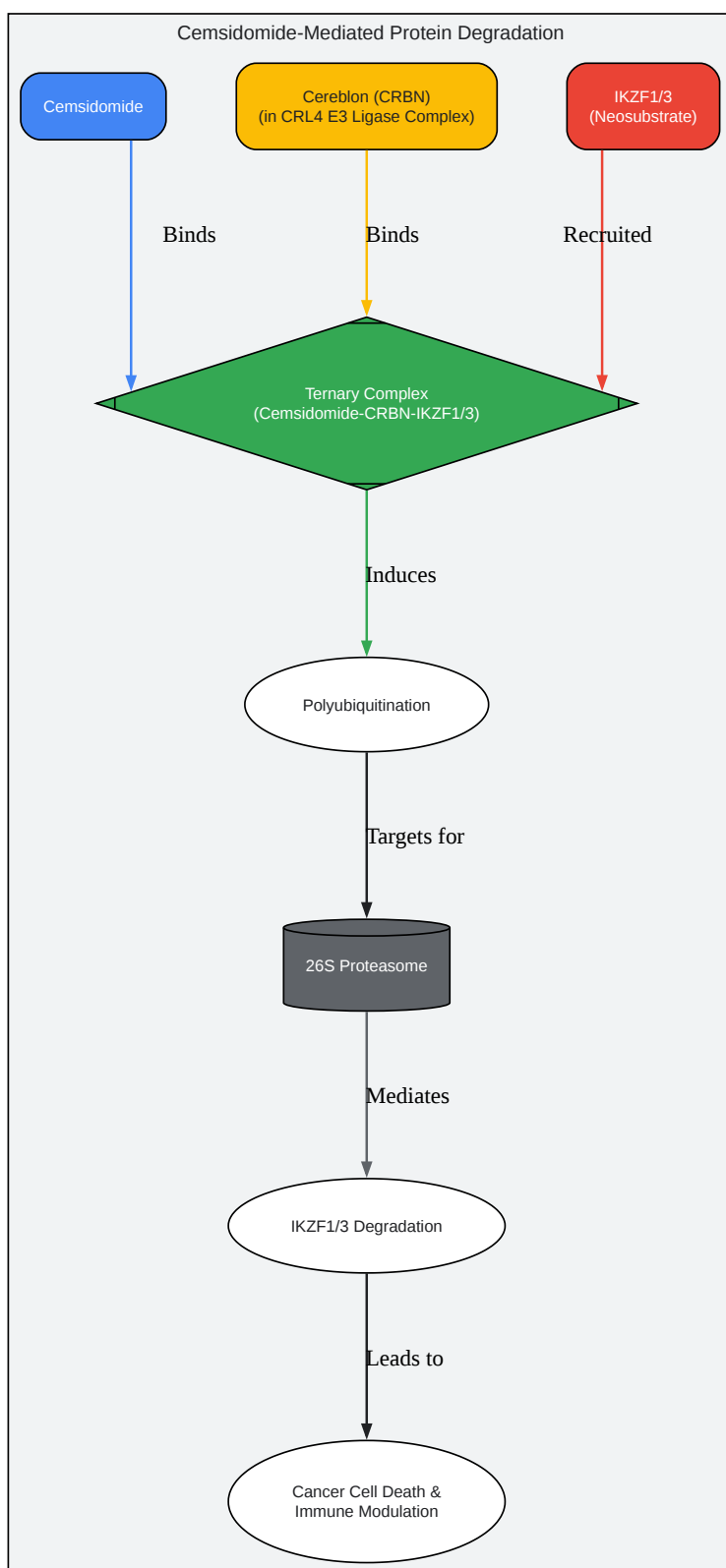
Quantitative Binding Affinity of Cemsidomide to Cereblon

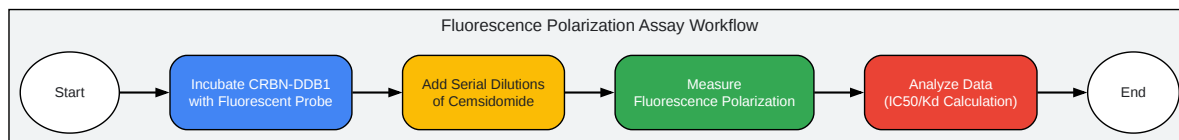
The binding affinity of **cemsidomide** to CRBN has been quantified using various biophysical and cellular assays, consistently demonstrating a significant improvement over existing immunomodulatory drugs (IMiDs). The following table summarizes the key binding parameters reported in preclinical studies.

| Compound | Assay Type | Binding Constant | Fold Improvement vs. Pomalidomide | Reference |
|-----------------------|----------------------------|------------------|-----------------------------------|-----------|
| Cemsidomide (CFT7455) | Not Specified | Kd: 0.9 nM | - | [3] |
| Cemsidomide (CFT7455) | Biochemical Assay | - | ~800-fold | [4][5] |
| Cemsidomide (CFT7455) | Cellular NanoBRET Assay | - | ~1600-fold | [4][5] |
| Cemsidomide (CFT7455) | Cellular Competition Assay | IC50: 0.4 nM | - | [6] |

Mechanism of Action: A Molecular Glue Approach

Cemsidomide functions by binding to CRBN, a component of the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN) complex.[2] This binding event induces a conformational change in CRBN, creating a novel binding surface that can recruit the "neosubstrates" IKZF1 and IKZF3. [2] The CRL4-CRBN complex then polyubiquitinates these transcription factors, marking them for degradation by the 26S proteasome.[2] This targeted protein degradation leads to the inhibition of cancer cell growth and survival.[7]





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